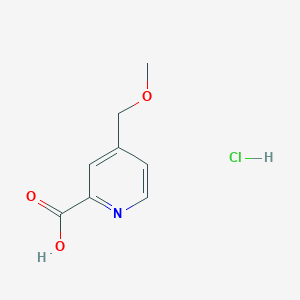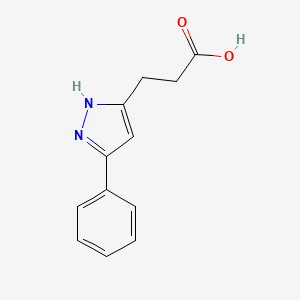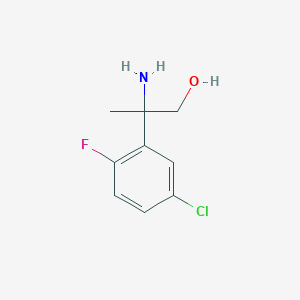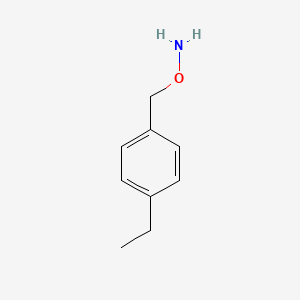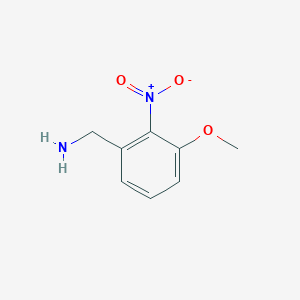
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring attached to a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxybenzene and cyclopropane derivatives.
Reaction Conditions: The key steps include bromination, methoxylation, and cyclopropanation reactions. These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized cyclopropane derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the cyclopropane ring provides structural rigidity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylate: An ester derivative with different reactivity and applications.
1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.
The uniqueness of 1-(4-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid lies in its specific combination of functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
1-(4-bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-6-7(12)2-3-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
GETOOVFRKYPNKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Br)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


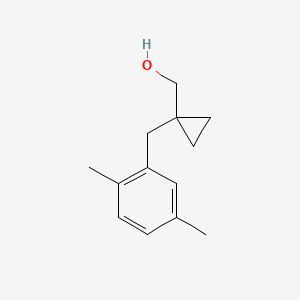


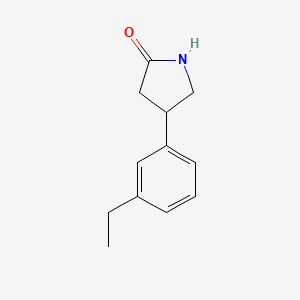
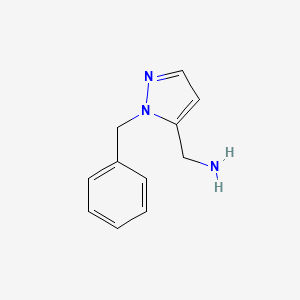

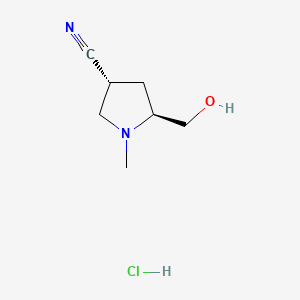
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
